5-(4-Methoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(4-Methoxyphenyl)isoxazol-3-amine: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, catalyst-free and microwave-assisted methods have been explored to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted isoxazoles .
Scientific Research Applications
Chemistry: 5-(4-Methoxyphenyl)isoxazol-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound may also interfere with cellular processes in cancer cells, inducing apoptosis or inhibiting proliferation .
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 3-(4-Methoxyphenyl)isoxazol-5-amine
Comparison: Compared to these similar compounds, 5-(4-Methoxyphenyl)isoxazol-3-amine exhibits unique properties due to the position of the methoxy group and the amino group on the isoxazole ring. This structural difference can influence its reactivity, stability, and biological activity .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
AZNHHXIAWLRXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
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